Product packaging for cis VH 298(Cat. No.:)

cis VH 298

Cat. No.: B1191983
M. Wt: 523.65
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase Complex in Cellular Regulation

The Von Hippel-Lindau (VHL) protein is the substrate recognition subunit of the Cullin2-RING E3 ubiquitin ligase complex, known as CRL2VHL. nih.govresearchgate.net This multi-subunit complex plays a critical role in the ubiquitin-proteasome system, a primary cellular mechanism for protein degradation. nih.govnih.gov CRL2VHL is essential for marking specific target proteins with ubiquitin chains, thereby targeting them for degradation by the 26S proteasome. nih.gov The VHL protein itself consists of two distinct domains: an N-terminal β domain responsible for binding the substrate, such as HIF-1α, and an α domain that recruits the ElonginB/C adaptor subunits. nih.gov

The Hypoxia-Inducible Factor (HIF) Pathway: An Essential Regulatory Network

The Hypoxia-Inducible Factor (HIF) pathway is a crucial regulatory network that allows cells to adapt to changes in oxygen availability. Under normal oxygen conditions (normoxia), HIF-alpha subunits (HIF-1α and HIF-2α) are rapidly degraded. researchgate.netnih.gov This degradation is initiated by prolyl hydroxylase domain-containing enzymes (PHDs) that hydroxylate specific proline residues on HIF-alpha. nih.gov These hydroxylated proline residues are then recognized by the VHL E3 ubiquitin ligase complex, leading to ubiquitination and subsequent proteasomal degradation of HIF-alpha. nih.gov In hypoxic conditions (low oxygen), the activity of PHDs is inhibited, preventing the hydroxylation of HIF-alpha. This stabilization allows HIF-alpha to translocate to the nucleus, dimerize with HIF-beta, and activate the transcription of genes involved in processes like angiogenesis, erythropoiesis, and glucose metabolism, facilitating cellular survival under low oxygen. nih.gov

Contextualization of VH 298 as a Modulator of VHL-HIF Interaction

VH 298 is a small molecule that modulates the interaction between VHL and HIF-α. nih.govtargetmol.comrndsystems.comaxonmedchem.com Unlike inhibitors that target the PHDs, VH 298 acts downstream of HIF-α hydroxylation by directly blocking the protein-protein interaction between hydroxylated HIF-α and the VHL protein. nih.govtargetmol.comrndsystems.comaxonmedchem.com This mechanism leads to the stabilization of hydroxylated HIF-α, mimicking a hypoxic response even under normoxic conditions. targetmol.comrndsystems.combio-techne.com

The discovery and characterization of VH 298 involved structure-based design and functional studies aimed at identifying small molecules capable of inhibiting VHL. nih.govtargetmol.comaxonmedchem.combio-techne.commdpi.com VH 298 was characterized as a potent and selective chemical probe for VHL, demonstrating high affinity with a reported Kd value of 80-90 nM in binding assays. rndsystems.comaxonmedchem.combio-techne.comchemicalprobes.org Its ability to engage with VHL as its primary cellular target has been validated through various methods, including cellular thermal shift assay (CETSA) and chemoproteomic analysis. nih.govchemicalprobes.org The compound's mechanism of action involves disrupting the interaction between VHL and hydroxylated HIF-α. nih.govtargetmol.comrndsystems.comaxonmedchem.com

By blocking the interaction between VHL and hydroxylated HIF-α, VH 298 prevents the ubiquitination and subsequent proteasomal degradation of HIF-α. rndsystems.commdpi.comtocris.comrndsystems.comfishersci.co.uk This leads to a time- and concentration-dependent accumulation of hydroxylated HIF-α within cells. nih.govrndsystems.combio-techne.comrsc.org The stabilized HIF-α is transcriptionally active, resulting in the upregulation of HIF target genes at both mRNA and protein levels, producing a transcriptional profile similar to that observed under hypoxic conditions. nih.govrndsystems.combio-techne.comrsc.org Studies have shown that treatment with VH 298 leads to the accumulation of hydroxylated HIF-1α, confirming its action downstream of hydroxylation. nih.govrsc.org Furthermore, VH 298 has been shown to induce pexophagy, a type of selective autophagy, by modulating VHL-mediated HIF-α transcriptional activity. mdpi.com

Discovery and Characterization of VH 298 as a Chemical Probe

Introduction to cis VH 298: A Stereoisomeric Negative Control Compound

Studies have shown that this compound exhibits no detectable binding to VHL. tocris.comrndsystems.comfishersci.co.uk This lack of binding affinity, despite its close structural resemblance to VH 298, means that this compound does not interfere with the VHL-HIF-α interaction and consequently does not induce the stabilization of HIF-α or the downstream hypoxic response. nih.govresearchgate.net The use of this compound in experiments alongside VH 298 is essential for confirming that the observed biological effects of VH 298 are specifically due to its on-target binding to VHL and not due to off-target effects or general cellular stress caused by the presence of a small molecule. nih.gov For example, in cellular activity studies monitoring HIF protein levels, no response was observed with the negative control this compound, supporting that VH 298's activity is dependent on VHL binding. nih.gov

The difference in activity between VH 298 and this compound underscores the fundamental importance of stereochemistry in ligand-protein recognition. Proteins, including E3 ubiquitin ligases like VHL, have highly specific binding pockets that are often chiral. The precise three-dimensional arrangement of atoms in a small molecule, dictated by its stereochemistry, determines how effectively it can fit into and interact with these binding sites. mdpi.comrsc.orgacs.org

In the case of VHL ligands, the stereochemistry of the hydroxyproline (B1673980) moiety is particularly critical for binding affinity. mdpi.comacs.org The (2S,4R) stereochemistry present in the active compound VH 298 is essential for establishing key interactions within the VHL binding pocket, including hydrogen bonds with specific amino acid residues like His115 and Ser111, and interactions involving the amide group and a phenyl group. mdpi.com The inverse stereochemistry in this compound, specifically the (S)-configuration at the hydroxy-substituted carbon, disrupts these critical interactions, leading to a significant loss of binding specificity and affinity for VHL. nih.govmedchemexpress.comresearchgate.netacs.org This stereochemical difference, while seemingly small, abolishes the compound's ability to effectively bind VHL and thus its biological activity in stabilizing HIF-α. nih.govrsc.org Therefore, this compound serves as a clear demonstration of how subtle changes in stereochemistry can profoundly impact the biological function of a chemical probe by altering its ability to engage with its target protein.

Compound Information

Compound NamePubChem CID
VH 298122199236
This compound127021044

Rationale for Utilizing this compound in Academic Investigations

The primary rationale for utilizing this compound in academic research stems from its function as a negative control for its biologically active counterpart, VH 298 tocris.comfishersci.co.uk. While VH 298 is designed to inhibit the interaction between VHL and hydroxylated HIF-α, thereby stabilizing HIF-α and mimicking a hypoxic response, this compound is specifically characterized by its lack of detectable binding to VHL tocris.comfishersci.co.ukrndsystems.com.

The difference in stereochemistry between this compound and VH 298, specifically concerning the hydroxyproline analogue moiety, is crucial for their differential activity. This change in hydroxyl stereochemistry is known to significantly reduce the binding affinity of hydroxylated HIF-1α substrates to VHL researchgate.net. Consequently, this compound retains this stereospecific effect, resulting in a pronounced loss of binding to VHL compared to VH 298 researchgate.net.

The use of this compound as a negative control is vital for confirming the on-target activity of VH 298 in various cellular and biochemical assays. By comparing the effects of VH 298 to those of this compound, researchers can ascertain that the observed biological outcomes (such as HIF-α accumulation or upregulation of HIF target genes) are specifically due to VHL inhibition by VH 298 and not off-target effects or non-specific interactions researchgate.netnih.govrndsystems.com.

Research findings highlight the lack of VHL binding for this compound. For instance, studies using isothermal titration calorimetry (ITC) have shown no detectable binding of this compound to VHL, confirming that the stereospecific effect observed with hydroxylated HIF-1α is maintained in this VHL inhibitor analogue researchgate.net.

Data from dose-response experiments further illustrate the difference in activity between VH 298 and this compound. While VH 298 can inhibit the VHL-HIF-α interaction and influence downstream signaling, this compound does not exhibit these effects, serving as a crucial tool for validating the specificity of VH 298's action researchgate.netacs.org.

CompoundVHL Binding Affinity (Kd)Effect on VHL:HIF-α InteractionHIF-α Stabilization
VH 29880-90 nM tocris.comrndsystems.comaxonmedchem.comBlocks interaction tocris.comrndsystems.comYes tocris.comrndsystems.com
This compoundNo detectable binding researchgate.netfishersci.co.ukNo significant effect researchgate.netNo researchgate.net

This table summarizes key functional differences, illustrating why this compound is an indispensable negative control in studies employing VH 298 to probe the VHL-HIF pathway. Its inability to bind VHL provides a critical baseline for interpreting the results obtained with the active inhibitor, ensuring that the observed biological effects are directly attributable to specific VHL inhibition.

Properties

Molecular Formula

C27H33N5O4S

Molecular Weight

523.65

Synonyms

(2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Origin of Product

United States

Molecular Disablement and Functional Inertia of Cis Vh 298

Structural Basis of VHL-Ligand Recognition: Insights from VH 298

Recognition of the hypoxia-inducible factor (HIF)-1α by the VHL E3 ubiquitin ligase is a highly specific process that relies on the hydroxylation of key proline residues within HIF-1α. acs.orgnih.govtandfonline.com The VHL protein, as part of the VCB complex (VHL-Elongin C-Elongin B), selectively recognizes the hydroxylated form of HIF-1α, particularly the trans-4-hydroxylated proline. acs.orgnih.gov Small molecule inhibitors like VH 298 are designed to mimic this interaction and disrupt the VHL:HIF-α protein-protein interface. tandfonline.com Structural studies, including co-crystal structures of VHL bound to ligands, have illuminated the key features required for high-affinity binding. nih.govacs.org

The Role of the Hydroxyproline (B1673980) Moiety and its Stereochemical Configuration

The stereochemistry of the hydroxyproline moiety is paramount for effective VHL binding. VH 298 incorporates a (2S,4R)-4-hydroxyproline core, which corresponds to the trans isomer of hydroxyproline. tandfonline.com This specific stereochemical configuration is critical for productive binding to VHL. nih.govtandfonline.com Hydroxylation at the 4-position of proline is known to influence the conformational preference of the pyrrolidine (B122466) ring. nih.govnih.gov The C4-exo ring pucker, favored by the trans-4-hydroxylation, is essential for correctly orienting the hydroxyl group for its crucial hydrogen bonding interactions within the VHL binding pocket. nih.govacs.orgnih.gov Furthermore, the adoption of a trans configuration of the prolyl tertiary amide is another important structural requirement for the binding of hydroxyproline-containing molecules to VHL. nih.govacs.org

Mechanism of Inactivity: Stereochemical Impediments to VHL Binding

In stark contrast to VH 298, the cis isomer, cis VH 298, is functionally inert with respect to VHL binding. rndsystems.comtocris.comfishersci.nonih.gov This lack of activity stems directly from the inverse stereochemistry at the essential hydroxy group of the hydroxyproline residue. nih.gov While VH 298 features the (2S,4R) configuration, this compound possesses the (2S,4S) configuration at the hydroxyproline moiety. tocris.com

Conformational Analysis of this compound and its Deviations from Productive VHL Engagement

The change in stereochemistry from trans to cis at the 4-position of the hydroxyproline significantly alters the conformational landscape of the molecule. The stereochemistry of hydroxylation at the 4-position of proline impacts the preferred pyrrolidine ring pucker and the ratio of trans:cis amide bond conformers. acs.org While the trans-4-hydroxylation in VH 298 favors the C4-exo pucker necessary for correct hydroxyl group positioning and hydrogen bonding, the cis-4-hydroxylation in this compound likely disfavors or prevents the adoption of this productive conformation. nih.govacs.orgnih.gov This altered conformational preference, coupled with the different spatial orientation of the hydroxyl group in the cis isomer, hinders the formation of the critical hydrogen bonds and interfacial interactions required for high-affinity binding to the VHL protein. The cis configuration thus imposes stereochemical impediments that preclude effective engagement with the VHL binding pocket.

Absence of Detectable Binding Affinity to VHL

Consistent with the structural and conformational disadvantages imposed by the cis stereochemistry, this compound exhibits no detectable binding affinity to VHL. rndsystems.comtocris.comfishersci.nonih.gov Multiple studies and vendor specifications highlight this compound's inability to bind to VHL, designating it as a negative control for VH 298. rndsystems.comtocris.comximbio.comfishersci.nocancertools.orgnih.gov This complete lack of binding confirms that the precise stereochemical presentation of the hydroxyproline hydroxyl group is absolutely essential for recognition and interaction with the VHL protein. The introduction of the cis configuration at the 4-position of the hydroxyproline is sufficient to abolish detectable binding to VHL in vitro. medchemexpress.com

Comparative Analysis of Binding Dynamics: this compound versus VH 298

The comparative analysis of binding dynamics between this compound and VH 298 underscores the critical role of stereochemistry in VHL recognition. VH 298 is characterized by its high binding affinity for VHL, with reported dissociation constants (Kd) ranging from 80 to 90 nM in various in vitro binding assays, including isothermal titration calorimetry and fluorescence polarization assays. abcam.combioscience.co.ukmedchemexpress.comtocris.comselleckchem.comglpbio.combio-techne.comaxonmedchem.com Studies indicate that VH 298 binds rapidly to the VHL complex and dissociates slowly. medchemexpress.comglpbio.com

In stark contrast, this compound demonstrates a complete absence of detectable binding affinity to VHL. rndsystems.comtocris.comfishersci.nonih.gov This fundamental difference in binding behavior highlights the exquisite stereoselectivity of the VHL binding site. The minor structural variation introduced by the cis configuration of the hydroxyproline moiety, compared to the trans configuration in VH 298, is sufficient to render the molecule incapable of forming the necessary interactions for stable binding. Thus, while VH 298 effectively mimics the crucial interaction between hydroxylated HIF-1α and VHL, this compound serves as a clear illustration of how incorrect stereochemistry leads to molecular disablement and functional inertia in the context of VHL binding.

Differential Interaction Kinetics with VHL E3 Ligase

The functional distinction between this compound and VH 298 is rooted in their differential interaction kinetics with the VHL E3 ligase. While the trans isomer, VH 298, demonstrates effective binding necessary for its inhibitory activity against the VHL:HIF-α interaction, the cis isomer does not. glpbio.comsmolecule.com The use of this compound as a negative control underscores its inability to replicate the binding event or downstream functional consequences observed with VH 298. glpbio.com This suggests that the rates of association and/or dissociation for this compound with VHL are kinetically unfavorable for stable complex formation, leading to its functional inertness in this context. The specific spatial arrangement of chemical groups in the cis configuration likely prevents the necessary molecular contacts or induces steric clashes within the VHL binding pocket that are overcome by the trans isomer.

Quantitative Assessment of Dissociation Constants (Kd) and Lack Thereof

The dissociation constant (Kd) is a quantitative measure of the binding affinity between a ligand and a protein, representing the concentration of ligand at which half of the binding sites are occupied. A lower Kd value indicates higher binding affinity. For the active trans isomer, VH 298, reported Kd values for its interaction with VHL are in the range of 80 to 90 nM, indicating a relatively high affinity interaction that supports its biological function. glpbio.comsmolecule.com

In the case of this compound, specific low nanomolar or even micromolar Kd values indicative of significant binding affinity to VHL are typically not reported in the same context as for VH 298. The consistent use of this compound as a negative control in binding and functional assays designed for VHL ligands implies that its binding affinity is substantially lower than that of the trans isomer. glpbio.com Quantitatively assessing a meaningful Kd for this compound's interaction with VHL in the same binding site as VH 298 is often challenging or irrelevant because the interaction is too weak to be reliably measured by standard methods at concentrations where the trans isomer is active. This effective lack of a quantifiable, relevant dissociation constant for this compound with VHL is a direct manifestation of its molecular disablement and functional inertia regarding this specific protein target.

The differential binding characteristics can be summarized as follows:

CompoundInteraction with VHL E3 LigaseDissociation Constant (Kd)Functional Role
VH 298 (trans)Potent binding80-90 nM glpbio.comsmolecule.comInhibitor/Active Ligand
This compoundNegligible/Very Weak BindingNot typically reported/Very High glpbio.comNegative Control

Methodological Frameworks for Validating Cis Vh 298 S Role As a Negative Control

Biophysical and Biochemical Approaches to Confirming Lack of Interaction

In vitro binding assays are fundamental to quantifying the interaction between a protein and a small molecule ligand. For cis VH 298, these assays are used to demonstrate a lack of significant binding affinity for the VHL protein complex.

In Vitro Ligand-Protein Binding Assays

These assays provide quantitative data on the strength and kinetics of molecular interactions in a controlled environment.

Competitive Fluorescence Polarization (FP) Assays

Competitive Fluorescence Polarization (FP) assays are a common method used to measure the binding affinity of a ligand to a protein by assessing its ability to displace a fluorescently labeled probe that is known to bind to the protein bpsbioscience.comacs.org. In the context of VHL binding studies, a fluorescently labeled peptide derived from HIF-1α, the natural substrate of VHL, or a fluorescent VHL ligand probe is often used bpsbioscience.comacs.org. When the fluorescent probe is bound to the larger VHL protein complex, its rotation is slowed, resulting in high fluorescence polarization. A competing non-fluorescent ligand will displace the probe, leading to increased rotation and a decrease in polarization. bpsbioscience.com

For this compound, FP assays are used to show that even at high concentrations, it does not effectively displace a bound fluorescent VHL probe, indicating a lack of significant binding affinity. In contrast, the active ligand VH 298 demonstrates potent displacement of VHL probes, with reported Kd or Ki values in the nanomolar range (e.g., 80 nM in competitive fluorescence polarization assay) medchemexpress.comtocris.comresearchgate.net. The absence of a significant dose-dependent decrease in fluorescence polarization in the presence of increasing concentrations of this compound, unlike the clear displacement curve observed with VH 298, confirms its non-binding characteristic and validates its use as a negative control.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a molecular binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Ka or Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) ceitec.czrsc.org. It is a label-free method that requires no modification of the binding partners. rsc.org In an ITC experiment, precise aliquots of the ligand (e.g., this compound or VH 298) are injected into a solution containing the protein (VHL complex), and the heat change upon binding is measured. ceitec.czrsc.org

For this compound, ITC experiments consistently show no detectable heat change upon injection into a solution containing the VHL complex, even at concentrations where the active ligand VH 298 elicits a clear and measurable heat signature indicative of binding researchgate.net. This lack of a detectable thermodynamic signal in ITC directly confirms that this compound does not undergo a significant binding interaction with VHL, reinforcing its status as a non-binding negative control researchgate.net. For comparison, VH 298 has been shown to bind to the VHL complex with a Kd of approximately 90 nM as determined by ITC medchemexpress.comtocris.comresearchgate.net.

A representative comparison of ITC data for VH 298 and this compound binding to VHL would show a series of peaks representing heat changes for VH 298 injections until saturation is reached, allowing for the calculation of binding parameters. For this compound, the thermogram would ideally show only minimal heat changes corresponding to the heat of dilution, indistinguishable from control injections of buffer into buffer.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is an optical technique used to monitor biomolecular interactions in real-time, providing information on binding kinetics (association rate ka and dissociation rate kd) and affinity (Kd) tandfonline.comresearchgate.net. In a typical SPR setup for VHL binding, the VHL protein is immobilized onto a sensor surface, and solutions of the ligand (this compound or VH 298) are flowed over the surface. Binding of the ligand to the immobilized protein causes a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal.

When this compound is flowed over immobilized VHL, no significant change in the SPR signal is observed, indicating a lack of binding interaction. Conversely, flowing the active ligand VH 298 over the immobilized VHL results in a clear binding response curve, from which kinetic and affinity parameters can be determined tandfonline.com. The absence of a binding response for this compound in SPR experiments provides further biophysical evidence that it does not bind to VHL, thereby validating its suitability as a negative control for experiments using VHL-targeting compounds.

Structural Interrogation Techniques (Indirectly via VH 298)

While this compound does not form a stable, high-affinity complex with VHL amenable to structural determination, structural studies of the active ligand VH 298 bound to VHL provide crucial context. By understanding the specific interactions that mediate the binding of VH 298 to VHL, researchers can infer why the altered stereochemistry in this compound prevents productive binding.

X-ray Crystallography of VHL-VH 298 Complexes

X-ray crystallography is a technique used to determine the three-dimensional atomic structure of molecules, including protein-ligand complexes criver.comcreative-biostructure.com. By obtaining a crystal of the VHL protein bound to the active ligand VH 298 and then diffracting X-rays through the crystal, the electron density can be mapped, allowing for the determination of the precise positions of atoms in the complex criver.comcreative-biostructure.com.

The crystal structure of the VHL protein in complex with VH 298 reveals the specific binding mode and the key interactions that stabilize the complex researchgate.net. VH 298 is a hydroxyproline (B1673980) derivative, and its binding to VHL mimics the interaction of the hydroxylated HIF-1α peptide with VHL. The (2S,4R) stereochemistry of the hydroxyproline moiety in VH 298 is critical for establishing specific hydrogen bonds and other interactions within the VHL binding pocket researchgate.net. These interactions are essential for high-affinity binding.

The structure demonstrates how the hydroxyl group at the 4-position of the trans-hydroxyproline in VH 298 forms crucial hydrogen bonds with residues in the VHL binding site. The cis isomer, this compound, possesses the (2S,4S) stereochemistry at the hydroxyproline moiety. This difference in stereochemistry results in the hydroxyl group being oriented incorrectly, preventing it from forming the necessary stabilizing interactions within the VHL binding pocket. Therefore, while the crystal structure is determined for the active VHL-VH 298 complex, it indirectly validates the lack of binding for this compound by illustrating the specific structural requirements for VHL engagement that the cis isomer cannot fulfill. This structural insight confirms that the lack of binding observed in biophysical assays like FP, ITC, and SPR for this compound is due to a fundamental inability to establish the critical interactions required for stable complex formation with VHL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

NMR spectroscopy is a powerful technique used to determine the three-dimensional structure and dynamics of molecules, including small molecules and proteins. nih.govresearchgate.netresearchgate.net In the context of this compound and VH 298, NMR can be employed to analyze their conformational differences, particularly focusing on the stereochemical variation that dictates their interaction with VHL. By comparing the NMR spectra of this compound and VH 298, researchers can gain insights into how the cis configuration impacts the molecule's shape and flexibility, potentially explaining its inability to bind effectively to the VHL protein. NMR can also be used to study the interaction (or lack thereof) between this compound and VHL protein, for instance, by observing chemical shift perturbations or changes in relaxation rates upon mixing the compounds with the protein. nih.govnih.gov The absence of significant changes in the VHL protein's NMR signals upon addition of this compound, in contrast to the changes observed with VH 298, would provide structural evidence for the lack of binding.

Cell-Based Assays for Demonstrating Functional Inactivity

Cell-based assays are essential for confirming that this compound does not induce the cellular responses characteristic of VHL inhibition and HIF-α stabilization. These assays directly assess the downstream effects of the compound in a biological context.

Under normoxic conditions, HIF-α subunits are typically hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which marks them for recognition and ubiquitination by the VHL E3 ligase complex, leading to proteasomal degradation. mdpi.comnih.gov Inhibitors of VHL, like VH 298, prevent this ubiquitination, resulting in the stabilization and accumulation of HIF-α protein. rndsystems.comnih.gov To validate this compound as a negative control, Western blotting or other protein detection methods are used to measure HIF-α protein levels in cells treated with this compound compared to those treated with VH 298 or a vehicle control. A lack of significant HIF-α accumulation in the presence of this compound demonstrates its inability to disrupt VHL-mediated degradation. Studies have shown that while VH298 leads to concentration- and time-dependent accumulation of hydroxylated HIF-α in various cell lines, the inactive epimer this compound does not show this effect. nih.govresearchgate.netnih.govrsc.org

Table 1: Effect of VH 298 and this compound on HIF-1α Protein Levels in HeLa Cells

TreatmentConcentrationHIF-1α Level
Vehicle Control-Low
VH 29810 µMIncreased
VH 298100 µMSignificantly Increased
This compound50 µMLow

Note: Data is illustrative based on research findings indicating VH298 increases HIF-1alpha levels while cisVH298 does not. researchgate.netnih.govrsc.org

HIF-α, when stabilized, translocates to the nucleus and dimerizes with HIF-β (ARNT). nih.gov This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. nih.govtocris.com Reporter gene assays, typically using a luciferase gene under the control of an HRE promoter, are used to measure this transcriptional activity. Cells are transfected with the HRE-luciferase construct and treated with the compounds. A significant increase in luciferase activity is expected with active VHL inhibitors like VH 298, reflecting the activation of HIF-dependent transcription. nih.govresearchgate.net Conversely, treatment with this compound should not induce a significant increase in HRE reporter gene activity, confirming its functional inactivity in this pathway. Studies have demonstrated that while VH298 induces HRE-luciferase reporter activity, cisVH298 does not. researchgate.netnih.govresearchgate.net

Table 2: Effect of VH 298 and this compound on HRE-Luciferase Reporter Activity in U2OS Cells

TreatmentConcentrationRelative Luciferase Activity
Vehicle Control-Baseline
VH 29810 µMIncreased
VH 298100 µMSignificantly Increased
This compoundVariousBaseline

Note: Data is illustrative based on research findings indicating VH298 activates HRE reporter activity while cisVH298 does not. researchgate.netnih.govresearchgate.net

The transcriptional activation by stabilized HIF leads to increased expression of numerous downstream target genes involved in processes like angiogenesis, glucose metabolism, and cell survival. mdpi.comtocris.com Examples of HIF target genes include CA9, GLUT1, and EPO. researchgate.netmedchemexpress.com The expression levels of these genes can be quantified at both the mRNA level (using techniques like qRT-PCR or RNA-Seq) and the protein level (using Western blotting or ELISA). Treatment with VH 298 is expected to upregulate the expression of these target genes. rndsystems.comnih.govrsc.orgmedchemexpress.com Validation of this compound as a negative control involves demonstrating that it does not cause a significant increase in the mRNA or protein levels of these HIF target genes. Research has shown that treatment with this compound does not lead to the marked upregulation of HIF-target genes observed with VH298. nih.govresearchgate.netrsc.org

Table 3: Effect of VH 298 and this compound on HIF Target Gene mRNA Expression in HFF Cells

TreatmentConcentrationCA9 mRNA LevelGLUT1 mRNA Level
Vehicle Control-BaselineBaseline
VH 29810 µMIncreasedIncreased
VH 298100 µMSignificantly IncreasedSignificantly Increased
This compoundVariousBaselineBaseline

Note: Data is illustrative based on research findings indicating VH298 upregulates HIF target genes while cisVH298 does not. researchgate.netrsc.org

Beyond molecular markers, the functional inactivity of this compound can be assessed by examining the absence of downstream cellular phenotypes associated with the induction of a hypoxic response. These phenotypes can include increased angiogenesis, altered metabolic activity (e.g., increased glycolysis), or changes in cell proliferation and survival under normoxic conditions that mimic hypoxia. By comparing the cellular behavior of cells treated with this compound to those treated with VH 298 or exposed to actual hypoxic conditions, researchers can confirm that this compound does not trigger these adaptive responses. The lack of such phenotypic changes provides further evidence that this compound is a valid negative control.

Quantification of HIF Target Gene Expression (mRNA and Protein Levels)

Proteomic and Transcriptomic Profiling in the Presence of this compound

Advanced profiling techniques like proteomics and transcriptomics can provide a global view of the cellular changes induced by a compound at the protein and mRNA levels, respectively. biorxiv.orgproteinatlas.orgnih.govresearchgate.net While VH 298 is expected to induce significant changes in the proteome and transcriptome, particularly affecting proteins and mRNAs involved in the hypoxic response pathway, treatment with this compound should ideally result in minimal or no significant alterations compared to untreated or vehicle-treated cells. rsc.org

Proteomic analysis, often using mass spectrometry, can quantify changes in protein abundance and post-translational modifications. proteinatlas.orgnih.gov Transcriptomic analysis, such as RNA sequencing (RNA-Seq), measures changes in gene expression levels across the entire genome. researchgate.net By performing these analyses on cells treated with this compound, researchers can confirm the absence of a widespread activation of the hypoxic pathway or other significant cellular perturbations. A comparison of the proteomic and transcriptomic profiles induced by VH 298 and this compound provides comprehensive evidence for the specificity and on-target activity of the active compound and the inert nature of the negative control. Studies utilizing global transcriptomic and proteomic analyses have shown that while VH298 induces changes consistent with hypoxia signaling, the negative control cisVH298 does not. rsc.org

Table 4: Summary of Expected Outcomes in Profiling Studies

CompoundProteomic ProfileTranscriptomic Profile
VehicleBaselineBaseline
VH 298Upregulation of HIF targets, altered metabolic enzymes, etc.Upregulation of HIF target genes (mRNA)
This compoundMinimal changes, similar to vehicleMinimal changes, similar to vehicle

Note: Data is illustrative based on expected outcomes from proteomic and transcriptomic studies comparing an active compound to an inactive control. rsc.org

Unbiased High-Throughput RNA Sequencing (RNA-seq) to Assess Gene Expression Signatures

RNA-seq is a powerful technique used to quantify and analyze the transcriptome, providing insights into global gene expression changes under different conditions. When studying the effects of VHL inhibition, RNA-seq is used to profile the transcriptional response, particularly the upregulation of HIF-target genes, which is a hallmark of stabilized HIF-α. researchgate.netrndsystems.comresearchgate.net In these experiments, cells are typically treated with the active VHL inhibitor (e.g., VH 298), a vehicle control, and this compound. The RNA extracted from these different treatment groups is then sequenced and analyzed to identify differentially expressed genes.

The expected outcome in RNA-seq experiments employing this compound as a negative control is that the gene expression profile of cells treated with this compound should closely resemble that of the vehicle-treated control group under normoxic conditions. In contrast, treatment with the active VHL inhibitor VH 298 is expected to induce significant transcriptional changes, particularly the upregulation of known HIF-responsive genes, mirroring the effects of cellular hypoxia researchgate.netrndsystems.comresearchgate.net. By comparing the gene expression signatures, researchers can confirm that the transcriptional activation observed with VH 298 is specifically due to its VHL inhibitory activity and not due to non-specific effects of the compound structure or experimental procedure.

A conceptual representation of expected RNA-seq data might show minimal differential gene expression between vehicle and this compound treatment, while significant upregulation of HIF targets is evident with VH 298 and hypoxia.

Treatment GroupKey Transcriptional Changes (relative to Vehicle)
Vehicle ControlNo significant changes
This compoundNo significant changes related to HIF pathway
VH 298Upregulation of HIF-target genes researchgate.netrndsystems.comresearchgate.net
HypoxiaUpregulation of HIF-target genes researchgate.net

Mass Spectrometry-Based Proteomics for Global Protein Abundance Analysis

Mass spectrometry-based proteomics allows for the comprehensive identification and quantification of proteins within a cell or tissue sample, providing a global view of protein abundance changes. In the context of VHL research, proteomics is used to assess the impact of VHL inhibition on protein levels, most notably the stabilization and accumulation of HIF-α subunits and the subsequent changes in downstream effector proteins. researchgate.netnih.govrndsystems.comresearchgate.netabcam.com Experiments typically involve treating cells with the active VHL inhibitor (VH 298), a vehicle control, and this compound, followed by protein extraction, processing, and analysis by mass spectrometry.

As a negative control, this compound is expected to have a minimal impact on the cellular proteome compared to the vehicle control. Specifically, treatment with this compound should not lead to the stabilization or accumulation of hydroxylated HIF-α, nor should it induce significant changes in the levels of proteins that are transcriptionally regulated by HIF nih.gov. The active compound VH 298, on the other hand, is anticipated to cause a detectable increase in HIF-α protein levels and modulate the abundance of numerous other proteins involved in the hypoxic response and associated pathways researchgate.netnih.govrndsystems.comabcam.com. The proteomic data from the this compound treated group thus serves as a critical control to demonstrate the specificity of VH 298's effects on protein stability and abundance, confirming that these changes are a direct consequence of VHL inhibition.

A conceptual overview of expected proteomics data patterns would highlight the lack of HIF-α stabilization with this compound compared to VH 298 and hypoxia.

Treatment GroupKey Proteomic Changes (relative to Vehicle)
Vehicle ControlNo significant changes
This compoundNo significant HIF-α stabilization nih.gov
VH 298HIF-α stabilization and accumulation researchgate.netnih.govrndsystems.comabcam.com
HypoxiaHIF-α stabilization

Comparison of "-omics" Data with Hypoxia and VH 298 Treatment

The comparative analysis of RNA-seq and proteomics data from cells treated with this compound, active VH 298, and exposed to hypoxic conditions is fundamental for understanding the mechanism of action of VH 298 and validating its use as a chemical probe for the hypoxic response. This comparison allows researchers to determine how closely VHL inhibition by VH 298 phenocopies true cellular hypoxia at both the transcriptional and translational levels, and crucially, to confirm that these effects are specifically mediated through VHL binding.

In this comparative framework, the "-omics" profile of this compound treatment serves as the baseline representing a non-stimulated state concerning the VHL-HIF axis. The data from the this compound group should show minimal overlap in significant changes when compared to either the VH 298 treated group or the hypoxia-exposed group nih.gov. Conversely, significant overlap and correlation are expected between the gene and protein expression changes induced by VH 298 and those observed under hypoxic conditions, particularly concerning the HIF signaling pathway and its downstream targets researchgate.netrndsystems.comresearchgate.net. This comparative analysis, anchored by the negative control data from this compound, provides robust evidence that VH 298 is a specific and effective tool for activating the hypoxic response by inhibiting VHL.

The inclusion of this compound in these comprehensive "-omics" studies is therefore not merely a standard control but a critical component of the experimental design that validates the specificity and relevance of the findings related to VHL inhibition and the simulation of hypoxia.

Utility of Cis Vh 298 in Preclinical Research and Mechanistic Elucidation

Establishing Specificity in VHL-Targeted Chemical Biology Studies

In chemical biology, demonstrating that an observed biological effect is a direct result of a compound interacting with its intended target is paramount. cis VH 298 serves as a critical negative control in studies involving VHL-binding compounds like VH298. By comparing the effects of the active VHL binder to those of this compound, researchers can ascertain the extent to which the observed phenotype is specifically mediated by VHL engagement. medchemexpress.comnih.gov

Distinguishing On-Target VHL Inhibition from Non-Specific Cellular Effects

The biological activity of VH298 stems from its high-affinity binding to the VHL E3 ubiquitin ligase, which disrupts the interaction between VHL and HIF-α, leading to the stabilization and accumulation of HIF-α and the subsequent upregulation of HIF target genes. tocris.comrndsystems.comresearchgate.net this compound, with its impaired VHL binding, does not induce these effects. medchemexpress.comrndsystems.com This difference in activity allows researchers to differentiate the specific consequences of VHL inhibition from any potential off-target or non-specific cellular effects that might be caused by the compound's chemical structure or other properties unrelated to VHL binding. Studies have shown that while VH298 leads to the accumulation of hydroxylated HIF-α and upregulation of HIF target genes, this compound does not, confirming the on-target specificity of VH298's action through VHL. researchgate.net

Validation of Chemical Probe Engagement in Complex Biological Systems

Chemical probes are small molecules used to perturb biological systems and study protein function. For a VHL-targeted chemical probe like VH298, it is essential to validate its engagement with VHL within the complex environment of living cells. nih.gov this compound is used in parallel experiments to confirm that the observed cellular effects or target engagement signals (measured through techniques like Cellular Thermal Shift Assay (CETSA) or chemoproteomics) are due to specific binding to VHL and not merely compound presence or non-specific interactions. nih.gov The lack of VHL binding by this compound, as demonstrated in in vitro assays, supports its use as a negative control for validating the specific cellular target engagement of VH298. medchemexpress.comrndsystems.comnih.gov

Applications in Targeted Protein Degradation (TPD) Research

Targeted protein degradation using PROTACs has emerged as a powerful therapeutic strategy. nih.govdrughunter.comnih.gov PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase (such as VHL or Cereblon) to a target protein, leading to the target's ubiquitination and proteasomal degradation. nih.govexplorationpub.comfrontiersin.org VHL ligands are frequently incorporated into PROTAC designs. nih.govnih.govtocris.com

Negative Control for PROTAC (Proteolysis Targeting Chimera) Development

In the development of VHL-recruiting PROTACs, it is crucial to confirm that the observed protein degradation is dependent on the PROTAC's ability to bind and recruit VHL. This compound, lacking significant VHL binding affinity, is used to construct control PROTAC molecules. tocris.comrndsystems.com These control PROTACs contain the same linker and target protein binding moiety as the active PROTAC but utilize the this compound scaffold instead of the VHL-binding VH298 or a similar VHL ligand. If the active PROTAC induces degradation of the target protein, while the control PROTAC built with this compound does not, it provides strong evidence that the degradation is specifically mediated by VHL recruitment. explorationpub.comnih.gov

Dissection of E3 Ligase Ligand Specificity in Ternary Complex Formation

PROTACs function by forming a ternary complex between the E3 ligase, the PROTAC molecule, and the target protein. nih.govexplorationpub.comresearchgate.net The stability and formation of this ternary complex are critical for efficient protein degradation. researchgate.net By using this compound in control constructs, researchers can investigate the specific contribution of the VHL ligand's binding affinity and orientation to the formation and stability of the ternary complex. Comparing the ability of PROTACs built with VH298 versus this compound to induce ternary complex formation and subsequent degradation helps dissect the requirements for effective E3 ligase engagement by the PROTAC. explorationpub.comnih.gov The lack of VHL binding by this compound means it cannot effectively bring the target protein into proximity with VHL, thus preventing ternary complex formation and degradation. medchemexpress.comrndsystems.comnih.gov

Contribution to Understanding Hypoxia Signaling Pathways Beyond HIF-α Stabilization

Research into hypoxia signaling pathways often centers on the stabilization of Hypoxia-Inducible Factor-alpha (HIF-α) mediated by the VHL protein. While the active VHL inhibitor VH298 is known to block the interaction between VHL and HIF-α, leading to HIF-α accumulation and the subsequent activation of hypoxia-inducible genes, this compound, lacking VHL binding, does not induce these effects tocris.comrndsystems.com. Its use as a negative control is therefore crucial for confirming that observed biological outcomes in studies using VH298 are indeed a consequence of VHL inhibition and the resulting HIF-α stabilization, rather than other potential interactions.

Deciphering Cross-Talk between VHL and Other Cellular Processes

The VHL protein is involved in various cellular processes beyond its well-established role in HIF-α degradation. Deciphering the cross-talk between VHL and these other pathways is an active area of research. While VH298 has been utilized to probe the consequences of VHL inhibition on such processes, the lack of VHL binding by this compound makes it an indispensable control. By comparing the effects of VH298 and this compound, researchers can ascertain which observed cellular changes are specifically attributable to the inhibition of VHL's E3 ligase activity and its downstream consequences, as opposed to potential off-target interactions of the compound.

Conceptual and Theoretical Implications of Stereoisomerism in Chemical Probe Development

Principles of Stereospecificity in Molecular Recognition and Biological Activity

Molecular recognition, the process by which molecules interact with high specificity, is fundamentally dependent on their three-dimensional structures mdpi.commarquette.edu. Stereospecificity refers to the phenomenon where molecules with different stereochemical configurations interact differently with a chiral biological target, such as a protein acs.orgfigshare.com. Proteins, being composed of chiral amino acids, possess intricate three-dimensional binding sites that can distinguish between stereoisomers of a ligand acs.org.

In the case of the VHL protein, the binding pocket for its substrates and inhibitors, including VH 298, is highly sensitive to the precise spatial arrangement of atoms researchgate.netnih.gov. VH 298 contains chiral centers, and its active configuration allows it to bind effectively to the VHL protein, disrupting the VHL:HIF-α interaction nih.govresearchgate.netnih.gov. The stereochemical difference in cis VH 298, specifically the inverse stereochemistry at the essential hydroxy group of the hydroxyproline (B1673980) moiety, results in a conformation that is not optimally recognized by the VHL binding site nih.govmedchemexpress.com. This highlights how even a seemingly minor change in stereochemistry can lead to a drastic reduction or complete loss of binding affinity and, consequently, biological activity figshare.com. This principle is a cornerstone of pharmacology and chemical biology, explaining why one stereoisomer of a drug or probe may be active while others are inactive or have different effects figshare.com.

Design Considerations for Stereoisomeric Controls in Chemical Probe Design

The development of high-quality chemical probes necessitates the availability of appropriate control compounds to ensure that observed biological effects are indeed due to specific on-target engagement nih.govnih.govcambridgemedchemconsulting.com. Stereoisomeric controls, such as this compound, are specifically designed to possess a very similar chemical structure and physicochemical properties to the active probe but with altered stereochemistry that abolishes or significantly reduces target binding cambridgemedchemconsulting.comacs.org.

Impact of Minor Structural Variations on Ligand-Protein Thermodynamics and Kinetics

The difference in binding affinity between VH 298 and this compound underscores the significant impact that minor structural variations, such as stereochemical differences, can have on ligand-protein interactions at a thermodynamic and kinetic level. Protein-ligand binding is governed by the change in Gibbs free energy (), which is related to the enthalpy change () and entropy change () of the binding process by the equation mdpi.comresearchgate.net. The binding affinity, often expressed as the dissociation constant (), is directly related to ($ \Delta G = -RT \ln K_d $) mdpi.com.

VH 298 is reported to bind to VHL with a in the nanomolar range (80-90 nM) rndsystems.combertin-bioreagent.com. In contrast, this compound exhibits negligible or no detectable binding to VHL nih.govmedchemexpress.com. This stark difference in binding affinity indicates a substantial difference in the change in Gibbs free energy upon binding for the two stereoisomers. The less favorable binding of this compound implies a significantly higher positive compared to VH 298.

Similarly, the kinetics of binding, described by the association () and dissociation () rate constants, are also affected by the precise fit of the ligand in the binding site mdpi.comacs.org. The lack of detectable binding for this compound suggests either a very low association rate, a very high dissociation rate, or both, compared to VH 298. Understanding these thermodynamic and kinetic differences is crucial for comprehending the molecular basis of stereospecific recognition.

The Broader Significance of Inactive Stereoisomers in Validating Molecular Mechanisms

The use of inactive stereoisomers like this compound is of paramount importance in validating the molecular mechanisms of active chemical probes and, by extension, potential therapeutic agents nih.govnih.govcambridgemedchemconsulting.comacs.org. When a chemical probe like VH 298 produces a biological effect in cells or in vivo, it is crucial to confirm that this effect is a direct consequence of its intended interaction with the target protein (VHL in this case) and not due to off-target effects, non-specific binding, or other confounding factors nih.govacs.org.

By treating cells or biological systems with the inactive stereoisomer (this compound) at comparable concentrations to the active probe (VH 298), researchers can perform a critical control experiment nih.govacs.org. If the observed biological effect (e.g., HIF-α stabilization and upregulation of HIF target genes) is significantly reduced or absent with this compound compared to VH 298, it provides strong evidence that the phenotype is mediated by specific inhibition of VHL by VH 298 nih.gov. Conversely, if the inactive stereoisomer elicits a similar effect, it suggests that the observed phenotype is likely due to off-target interactions or other non-specific activities of the compound, irrespective of its intended target acs.org.

This type of control is a fundamental requirement for qualifying a molecule as a high-quality chemical probe and contributes significantly to the rigor and reproducibility of chemical biology research nih.govnih.govcambridgemedchemconsulting.comacs.org. The availability of a well-characterized inactive stereoisomer control, such as this compound for VH 298, strengthens the confidence in attributing observed biological outcomes to the specific modulation of the target protein, thereby advancing our understanding of biological pathways and validating targets for therapeutic intervention nih.govnih.gov.

Binding Affinity Comparison: VH 298 vs. This compound

CompoundTargetBinding Affinity ()Activity Against TargetReference
VH 298VHL80-90 nMInhibitor rndsystems.combertin-bioreagent.com
This compoundVHLNo detectable bindingInactive Control nih.govmedchemexpress.com

Future Research Directions and Broader Academic Perspectives

Development of Advanced Stereoisomeric Chemical Probes for Diverse E3 Ligases

The development of highly selective chemical probes for E3 ubiquitin ligases is a significant area of research. E3 ligases are often large, multi-subunit proteins that lack traditional ligandable active sites, making the design of specific small-molecule binders challenging. nih.gov Ligands targeting protein-protein interactions or shallow protein surfaces are often required. nih.gov In this context, stereochemistry can play a critical role in determining binding affinity and specificity. cis VH 298, as an inactive stereoisomer of a VHL ligand, serves as a crucial benchmark in the design and validation of new chemical probes targeting VHL. By comparing the activity and binding of novel stereoisomeric compounds to both the active VH 298 and the inactive this compound, researchers can gain insights into the precise stereochemical features required for productive interaction with VHL. This principle extends to the development of probes for other E3 ligases, where understanding and controlling stereochemistry are essential for achieving desired specificity and minimizing off-target effects. The use of this compound helps confirm that observed biological outcomes are due to specific engagement with VHL via a particular stereochemistry, rather than non-specific interactions or effects of the core chemical scaffold.

Application of this compound in Novel Preclinical Models of Disease Pathogenesis (Non-Human)

While the active compound VH 298 has been explored in non-human preclinical models, such as rat models of wound healing where it activated the HIF-1 signalling pathway, the application of this compound in such models is primarily as a negative control. nih.govnih.gov In studies utilizing active VHL inhibitors or VHL-targeting PROTACs in non-human models to investigate disease mechanisms or potential therapeutic interventions, co-administration or parallel testing with this compound is essential. This allows researchers to attribute any observed phenotypic changes or molecular effects specifically to the inhibition or degradation activity mediated by VHL engagement, rather than to potential off-target effects of the compound scaffold or other non-specific interactions within the complex biological system. The inclusion of this compound in preclinical studies strengthens the evidence for VHL-dependent mechanisms in the observed disease pathogenesis or therapeutic response.

Mechanistic Studies on the Allosteric Effects of VHL Ligands and Their Stereoisomers

The distinct binding profiles of VH 298 and this compound offer a valuable opportunity to investigate the mechanistic basis of VHL ligand interactions and potential allosteric effects. While this compound shows no detectable direct binding to the canonical HIF-α binding site on VHL, comparative studies with the active VH 298 can help elucidate how stereochemistry influences the precise mode of binding and potential conformational changes in VHL. Although the primary interaction of VH 298 is competitive with HIF-α binding, the possibility of allosteric modulation induced by ligand binding to VHL or the CRL2VHL complex exists and remains an area for further study. nih.govnih.gov By comparing the effects of the active and inactive stereoisomers on VHL conformation, interaction with other proteins in the E3 ligase complex, or downstream signaling events, researchers can gain deeper insights into the subtle mechanistic aspects of VHL regulation and how these are dictated by ligand stereochemistry.

Elucidating the Full Landscape of VHL-Dependent and Independent Cellular Pathways Using Chemical Genetics Tools

Chemical genetics approaches utilize small molecules like VH 298 to perturb protein function and dissect cellular pathways. nih.gov Given that VHL is involved in targeting HIF-α and other potential substrates for degradation, active VHL inhibitors like VH 298 can reveal VHL-dependent processes by causing the accumulation of these substrates. tocris.comrndsystems.comnih.govcaymanchem.comnih.gov this compound is an indispensable tool in these studies to differentiate VHL-dependent effects from VHL-independent ones. By comparing the cellular responses (e.g., changes in protein levels, gene expression, or cellular phenotypes) induced by VH 298 versus this compound, researchers can confidently identify those effects that are a direct consequence of VHL inhibition. If an effect is observed with VH 298 but not with this compound at comparable concentrations, it strongly suggests a VHL-dependent pathway is involved. Conversely, any effects observed with this compound would indicate VHL-independent mechanisms or potential off-target interactions of the chemical scaffold itself, highlighting the importance of using appropriate stereochemical controls in chemical genetics studies.

Q & A

Q. What are the established synthetic pathways for cis-VH 298, and how can researchers optimize reaction conditions for higher yields?

  • Methodological Answer : Synthetic optimization requires systematic variation of parameters (e.g., temperature, catalysts, solvents) using design-of-experiment (DoE) frameworks. For example, fractional factorial designs can identify critical variables impacting yield . Document reaction conditions in detail, including purification steps (e.g., column chromatography gradients, recrystallization solvents) to ensure reproducibility .
  • Example Data Table:
VariableRange TestedOptimal ValueYield (%)Purity (HPLC)
Temperature25–80°C60°C78≥99%
Catalyst Loading1–5 mol%3 mol%82≥98%

Q. How can researchers validate the structural identity and purity of cis-VH 298?

  • Methodological Answer : Combine spectroscopic techniques (NMR, IR, HRMS) and chromatographic methods (HPLC, GC). For novel compounds, provide full spectral data and assign key peaks (e.g., 1^1H NMR cis/trans isomer differentiation via coupling constants) . Purity must be confirmed via ≥2 independent methods (e.g., melting point, elemental analysis) .

Q. What in vitro assays are suitable for preliminary bioactivity screening of cis-VH 298?

  • Methodological Answer : Use target-specific assays (e.g., enzyme inhibition, cell viability assays) with appropriate controls (positive/negative, solvent-only). Replicate experiments ≥3 times and apply statistical tests (e.g., ANOVA with post-hoc analysis) to confirm significance . Report IC50_{50}/EC50_{50} values with 95% confidence intervals.

Advanced Research Questions

Q. How can contradictory results in cis-VH 298’s mechanism of action be resolved?

  • Methodological Answer : Conduct orthogonal assays to isolate confounding variables (e.g., off-target effects, compound stability). For example, use siRNA knockdowns or CRISPR-edited cell lines to confirm target engagement . Cross-validate findings with structural studies (e.g., X-ray crystallography of ligand-target complexes) .

Q. What computational strategies are effective for modeling cis-VH 298’s binding affinity and selectivity?

  • Methodological Answer : Employ molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations (AMBER, GROMACS) to predict binding modes. Validate with free-energy calculations (MM/PBSA, MM/GBSA) . Compare results across multiple software packages to mitigate algorithmic biases .

Q. How should researchers address batch-to-batch variability in cis-VH 298’s physicochemical properties?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Use multivariate analysis (e.g., PCA) to correlate process parameters with critical quality attributes (CQAs) like solubility and stability . Establish acceptance criteria for key parameters (e.g., particle size, polymorphism) .

Q. What strategies ensure reproducibility in cis-VH 298’s in vivo pharmacokinetic studies?

  • Methodological Answer : Standardize animal models (e.g., strain, age, diet) and dosing protocols. Use LC-MS/MS for plasma concentration analysis with internal standards. Report pharmacokinetic parameters (AUC, t1/2t_{1/2}, CmaxC_{\text{max}}) alongside individual animal data .

Data Analysis and Reporting

Q. How can researchers statistically analyze dose-response relationships for cis-VH 298?

  • Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Report R2R^2, Hill coefficient, and goodness-of-fit metrics. Use bootstrap resampling to estimate parameter uncertainties .

Q. What guidelines should be followed when publishing conflicting data on cis-VH 298’s toxicity profile?

  • Methodological Answer : Disclose all experimental conditions (e.g., cell lines, exposure duration). Perform meta-analysis to identify confounding factors (e.g., solvent cytotoxicity). Use the ARRIVE guidelines for preclinical studies to enhance transparency .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance in studies involving cis-VH 298?

  • Methodological Answer :
    Adhere to institutional review board (IRB) protocols for human/animal studies. Document informed consent processes and data anonymization methods. For environmental toxicity studies, follow OECD guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.